Grossman's sealer

Description

Historical Trajectory and Evolution of Zinc Oxide-Eugenol Based Endodontic Sealers

The use of zinc oxide and eugenol (B1671780) in dentistry dates back to 1873 when Chisolm introduced a cement made from zinc oxide and oil of cloves. semanticscholar.org These early ZOE formulations became the foundation for many root canal sealers used globally. uobaghdad.edu.iqthieme-connect.com

Before the widespread adoption of ZOE sealers, materials like gold foil were used to fill root canals. tempearizonadentist.com The development of ZOE cements offered a more practical and effective solution. One of the earliest formalized ZOE sealers was developed by Rickert and Dixon in 1931. semanticscholar.orgslideshare.net This formula, marketed as Kerr Pulp Canal Sealer, was a significant advancement but had drawbacks, including a rapid setting time and the potential to stain tooth structure due to its silver content. slideshare.netpocketdentistry.com

The setting reaction of ZOE sealers is a chelation process where zinc hydroxide (B78521), formed from the hydrolysis of zinc oxide, reacts with eugenol to create a hardened matrix of zinc eugenolate. une.eduslideshare.net

Dr. Louis I. Grossman is widely regarded as a key figure in modern endodontics. scribd.comoatext.compsu.edu In response to the shortcomings of existing sealers like Rickert's formula, Grossman developed his own ZOE-based sealer in 1936. semanticscholar.orgslideshare.net His formulation aimed to improve upon the setting time and eliminate the tooth-staining properties of its predecessors. semanticscholar.orgpocketdentistry.com Grossman's work was pivotal in establishing endodontics as a recognized dental specialty, and his textbook, "Root Canal Therapy," laid the groundwork for many modern endodontic principles. scribd.comoatext.compsu.edu He also established a list of criteria for an ideal root canal sealer, which remains a benchmark in the field. johs.com.sanih.govijsdr.org

Grossman's original 1936 formula was marketed as Proco-Sol. semanticscholar.orgslideshare.net A significant modification came in 1958 with a non-staining version. uobaghdad.edu.iqpocketdentistry.com This was achieved by removing the silver particles that caused discoloration. pocketdentistry.com Over the years, other modifications have been made to the original formula, leading to various commercial products like Roth's Sealer, which substitutes bismuth subnitrate for bismuth subcarbonate. slideshare.netslideshare.net

A notable recent development involves the incorporation of zinc oxide nanoparticles (ZnO-Np) into the Grossman's sealer formula. ohi-s.comnih.gov Research has shown that replacing a portion of the conventional zinc oxide with nanoparticles can improve the sealer's physicochemical properties, including reducing setting time and enhancing dimensional stability. ohi-s.comnih.govresearchgate.net

Table 1: Evolution of Key Zinc Oxide-Eugenol Sealer Formulations

| Sealer Formula | Year Developed | Key Components (Powder) | Key Components (Liquid) | Notable Characteristics |

| Rickert's Formula | 1931 | Zinc oxide, Precipitated silver, White resin, Thymol iodide semanticscholar.org | Oil of cloves, Canada balsam semanticscholar.org | Rapid setting time, caused tooth staining. slideshare.netpocketdentistry.com |

| Grossman's Original Formula | 1936 | Zinc oxide, Staybelite resin, Bismuth subcarbonate, Barium sulfate (B86663), Sodium borate (B1201080) slideshare.net | Eugenol slideshare.net | Slower setting time, aimed to be non-staining. semanticscholar.org |

| Grossman's Non-Staining Formula | 1958 | Zinc oxide, Staybelite resin, Bismuth subcarbonate, Barium sulfate slideshare.net | Eugenol, Sweet oil of almond slideshare.net | Silver-free to prevent discoloration. uobaghdad.edu.iqpocketdentistry.com |

| Roth's Sealer (Modification) | N/A | Same as Grossman's but with Bismuth subnitrate instead of subcarbonate. slideshare.netslideshare.net | Eugenol slideshare.net | A popular modern variant of Grossman's formula. ijsdr.orgslideshare.net |

Foundational Principles of Endodontic Sealer Design in Material Science

The design of an effective endodontic sealer is guided by a set of ideal properties, many of which were first outlined by Dr. Grossman. nih.govamazonaws.com These principles ensure the long-term success of root canal therapy by maintaining a seal against microbial invasion. nih.govjohs.com.sanih.gov

The key requirements for an endodontic sealer include:

Adhesion: The sealer must be tacky when mixed to adhere well to the dentinal walls of the root canal. nih.govijsdr.org

Hermetic Seal: It must create a fluid-tight seal to prevent leakage. johs.com.sapsu.edu

Radiopacity: The sealer needs to be visible on radiographs to allow for assessment of the filling. uobaghdad.edu.iqamazonaws.com

Dimensional Stability: It should not shrink upon setting, as shrinkage can lead to gaps and leakage. ijsdr.orgpsu.edu

Slow Setting Time: A slow set allows the clinician adequate working time for placement. nih.govpsu.edu

Insolubility: The material should be insoluble in tissue fluids to maintain the seal over time. nih.govijsdr.org

Biocompatibility: It should be well-tolerated by the periapical tissues. nih.govpsu.edu

Table 2: Physicochemical Properties of this compound and ANSI/ADA Specifications

| Property | This compound (Traditional) | ANSI/ADA Specification No. 57 |

| Setting Time | Can be lengthy uobaghdad.edu.iq | N/A |

| Flow | Generally good researchgate.net | ≥20 mm |

| Solubility | Can be high (e.g., 4.68% ± 1.02%) ohi-s.com | ≤3% mass loss |

| Dimensional Change | Subject to shrinkage uobaghdad.edu.iq | ≤1.0% shrinkage, ≤0.1% expansion psu.edu |

| Radiopacity | Sufficient (5-7.97 mm Al) thieme-connect.com | ≥3 mm Al equivalence |

Research into modifying this compound, such as by adding ZnO nanoparticles, aims to improve its properties to better meet these ideal standards. For instance, a 25% ZnO-Np substitution has been shown to significantly reduce solubility to 1.81% and dimensional change to -0.34%, bringing it well within ANSI/ADA requirements. ohi-s.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Sulfuric acid aerosol toxicity is dependent on the hydrogen ion content of the aerosol. One mechanism by which sulfuric acid may produce its toxicity is by changing extracellular and intracellular pH. There is evidence that pH plays a critical role in growth control and cell differentiation, and that disrupting the control of pH may lead to adverse effects ... A sufficiently low pH is genotoxic to some cell systems. Therefore, a significant change in pH produced by sulfuric acid exposure could potentially lead to cellular changes if hydrogen ions reached susceptible targets. A preliminary in vitro study that exposed a human tracheal epithelial cell line to sulfuric acid aerosols of 0.75, 1.4, or 3.28 um for 10 minutes revealed that intracellular pH decreased, and, that at equal mass concentrations, the change in pH was greater for the smaller particle sizes. Mechanisms of sulfuric acid-induced pulmonary injury have been studied. Atropine was administered to 12 guinea pigs in order to inhibit reflex-mediated bronchoconstriction and the animals were exposed to 32.6 mg/cu m sulfuric acid aerosol (MMAD /mass median aerodynamic diameter/ 1.0 um, relative humidity 70-90%) for 4 hr ... Unlike guinea pigs who were exposed to sulfuric acid without atropine pre-treatment, the atropine-treated animals had no signs of pulmonary injury, such as epithelial desquamation. It was concluded that pulmonary injury following sulfuric acid exposure may be due in part to mechanical forces generated during reflex-mediated bronchoconstriction. The genotoxic effects of significantly lowered pH may contribute to the ability of sulfuric acid to produce respiratory tract tumors. It has also been postulated that sulfuric acid may promote carcinogenesis by inducing chronic tissue irritation ... Chronic inflammation results in the release of free radicals which have a genotoxic action. In addition, chronic inflammation may increase susceptibility to infection which may contribute to a carcinogenic response. However, the mechanism of carcinogenesis remains to be proven. The effects of sulfuric acid are the result of the H+ ion (local deposition of H+, pH change) rather than an effect of the sulfate ion. Sulfuric acid per se is not expected to be absorbed or distributed throughout the body. The acid will rapidly dissociate and the anion will enter the body electrolyte pool, and will not play a specific toxicological role. |

|---|---|

CAS No. |

12217-00-4 |

Molecular Formula |

C22H13N4Na3O10S3 |

Molecular Weight |

658.5 g/mol |

IUPAC Name |

trisodium;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonate |

InChI |

InChI=1S/C22H16N4O10S3.3Na/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14;;;/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |

InChI Key |

YJMNYAQFLKMPBD-UHFFFAOYSA-K |

impurities |

Non-volatiles, 0.02-0.03 ppm; SO2, 40-80 ppm; iron, 50-100 ppm; nitrate, 5-20 ppm /technical grade, industry type, 66 deg Baume'/ Iron, arsenic, sulfur dioxide, nitrogen compounds, chloride, and fluoride. |

SMILES |

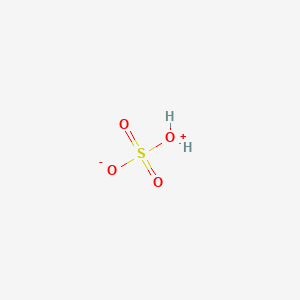

[OH2+]S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

boiling_point |

554 °F at 760 mm Hg (EPA, 1998) 212 °F at 760 mm Hg (USCG, 1999) 337 °C 554°F |

Color/Form |

Colorless, oily liquid Clear, colorless, oily liquid Dense, oily liquid; colorless to dark brown depending on purity Colorless to dark brown, oily liquid [Note: Pure compound is a solid below 51 degrees F. Often used in an aqueous solution] |

density |

1.841 (EPA, 1998) 1.39 at 68 °F (USCG, 1999) 1.8302 g/cu cm Relative density (water = 1): 1.8 (20 °C) 1.84 (96-98% acid) |

melting_point |

50.65 °F (EPA, 1998) 51 °F (NIOSH, 2016) 10.31 °C 10 °C 51°F |

Other CAS No. |

7664-93-9 12772-98-4 14808-79-8 |

physical_description |

Sulfuric acid is a colorless oily liquid. It is soluble in water with release of heat. It is corrosive to metals and tissue. It will char wood and most other organic matter on contact, but is unlikely to cause a fire. Density 15 lb / gal. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation. It is used to make fertilizers and other chemicals, in petroleum refining, in iron and steel production, and for many other uses. Rate of onset: Immediate Persistence: Hours, days Odor threshold: Source/use/other hazard: Battery/dyes/paper/glue/metals industries; volcanic gas; toxic fumes when heated. Sulfuric acid, spent appears as a black oily liquid. Corrosive to metals and tissue. Density 15 lb /gal. DryPowder; GasVapor; GasVapor, Liquid; Liquid; PelletsLargeCrystals Clear, colourless or slightly brown, very corrosive oily liquid Solid ODOURLESS COLOURLESS OILY HYGROSCOPIC LIQUID. Colorless to dark-brown, oily, odorless liquid. Colorless to dark-brown, oily, odorless liquid. [Note: Pure compound is a solid below 51°F. Often used in an aqueous solution.] |

Pictograms |

Corrosive |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Miscible (NIOSH, 2016) Miscible with water, with generation of much heat, also with ethanol Miscible with water and alcohol with the generation of much heat and with contraction in volume. Solubility in water at 20 °C: miscible Miscible |

Synonyms |

Solvent Red 110 |

vapor_density |

3.4 (EPA, 1998) (Relative to Air) 3.4 (Air = 1) Relative vapor density (air = 1): 3.4 3.4 |

vapor_pressure |

1 mm Hg at 294.8 °F (EPA, 1998) 0.001 mm Hg (NIOSH, 2016) 5.93X10-5 mm Hg at 25 °C /from experimentally-derived coefficients/ Vapor pressure, Pa at 20 °C: 0.001 mmHg |

Origin of Product |

United States |

Chemical and Structural Analysis of Grossman S Sealer

Constituent Components and Their Chemical Roles

The sealer consists of a powder and a liquid which are mixed to a paste-like consistency. The powder typically contains zinc oxide, a resinous component, radiopacifying agents, and other modifying agents. The liquid is primarily eugenol (B1671780).

Zinc Oxide: Chemical Characteristics and Functional Contribution

Zinc oxide (ZnO) is the principal component of the powder, making up approximately 42% of its weight. sultanhealthcare.com As a basic metallic oxide, it serves as the primary reactant in the setting process. When mixed with eugenol, the zinc oxide particles are wetted by the liquid, initiating an acid-base reaction. This reaction between zinc oxide (the base) and eugenol (the acid) leads to the formation of an amorphous zinc eugenolate chelate. This zinc eugenolate matrix then encapsulates the unreacted zinc oxide particles, forming a hard, dimensionally stable mass that effectively seals the root canal. The purity and particle size of the zinc oxide can influence the setting time and other physical properties of the mixed sealer.

Eugenol: Chemical Characteristics and Reaction Dynamics

Eugenol (C₁₀H₁₂O₂) is the primary liquid component of Grossman's sealer. It is an aromatic compound that functions as the reactive matrix component. The phenolic hydroxyl group of the eugenol molecule gives it its acidic character, allowing it to react with the basic zinc oxide. This reaction is a chelation process, where the zinc ion is bonded to the eugenol molecule at two points, forming a stable ring structure known as zinc eugenolate. This fundamental reaction is responsible for the hardening of the sealer. Eugenol also contributes to the antimicrobial properties of the material.

Radiopacifying Agents (e.g., Bismuth Subcarbonate, Barium Sulfate): Chemical Form and Imaging Relevance

To make the sealer visible on radiographs, radiopacifying agents are added. This compound typically contains bismuth subcarbonate ((BiO)₂CO₃) and barium sulfate (B86663) (BaSO₄), each at approximately 15% of the powder's weight. sultanhealthcare.comohi-s.com These compounds are dense and absorb X-rays, providing the necessary contrast to distinguish the sealer from the surrounding tooth structure and bone on a radiograph. This allows for the evaluation of the quality of the root canal filling. ohi-s.com

Other Modifying Agents (e.g., Sodium Tetraborate (B1243019) Anhydrate): Chemical Identity and Specific Functional Impact

Anhydrous sodium tetraborate (Na₂B₄O₇), also known as borax, is added in a small percentage (around 1%) to the powder. sultanhealthcare.comohi-s.com Its primary function is to accelerate the setting reaction. vulcanchem.com By modifying the reaction rate, it helps to achieve a clinically acceptable setting time. uobaghdad.edu.iq

Setting Reaction Mechanisms and Polymerization Pathways

The setting of this compound is fundamentally an acid-base reaction that results in the formation of a zinc eugenolate chelate. The reaction is initiated by the hydrolysis of zinc oxide in the presence of water (moisture from the dentinal tubules is sufficient) to form zinc hydroxide (B78521) (Zn(OH)₂). This step is crucial as it makes the zinc ions available for reaction.

ZnO + H₂O → Zn(OH)₂ Zn(OH)₂ + 2C₁₀H₁₂O₂ (Eugenol) → Zn(C₁₀H₁₁O₂)₂ (Zinc Eugenolate) + 2H₂O

The resulting zinc eugenolate forms a matrix that binds the unreacted zinc oxide particles and other components of the powder, leading to the hardening of the sealer. This is a chelation reaction, not a true polymerization pathway in the sense of chain-growth or step-growth polymerization seen in resin-based materials. The process involves the formation of a coordination complex rather than a long-chain polymer. The presence of free eugenol can, however, interfere with the polymerization of subsequently used resin-based restorative materials by acting as a free radical scavenger. nih.gov

| Component | Chemical Formula | Percentage by Weight (Powder) | Primary Function |

| Zinc Oxide | ZnO | 42% | Principal reactant, forms zinc eugenolate matrix |

| Staybelite Resin/Rosin (B192284) | C₂₀H₃₀O₂ (Abietic acid) | 27% | Enhances adhesion and reduces solubility |

| Bismuth Subcarbonate | (BiO)₂CO₃ | 15% | Radiopacifying agent |

| Barium Sulfate | BaSO₄ | 15% | Radiopacifying agent |

| Sodium Tetraborate Anhydrate | Na₂B₄O₇ | 1% | Accelerates setting reaction |

| Eugenol | C₁₀H₁₂O₂ | (Liquid Component) | Reactive matrix component, forms chelate with ZnO |

Acid-Base Reaction Dynamics of Zinc Oxide-Eugenol Systems

The setting of this compound is fundamentally an acid-base reaction that results in a chelation complex. The primary reactants are zinc oxide, which acts as the base, and eugenol (4-allyl-2-methoxyphenol), a phenolic compound that acts as the acid. pdch.in

The reaction is not a simple ionic interaction but a more complex process that is catalyzed by the presence of water. nist.gov The reaction proceeds in two main steps:

Hydrolysis of Zinc Oxide: The reaction is initiated when water, present either in the material components or from the environment, hydrolyzes zinc oxide (ZnO) to form zinc hydroxide (Zn(OH)₂). This initial step is critical as it makes the zinc ions available for the subsequent reaction. quora.com

Reaction: ZnO + H₂O → Zn(OH)₂ quora.com

Chelation and Formation of Zinc Eugenolate: The newly formed zinc hydroxide then reacts with two molecules of eugenol. This acid-base reaction forms a stable, amorphous chelate known as zinc eugenolate [Zn(C₁₀H₁₁O₂)₂], and water is released as a byproduct. quora.comslideshare.net In this chelate, the zinc ion is bonded to the eugenol molecule at two points, forming a ring structure.

Reaction: Zn(OH)₂ + 2 C₁₀H₁₂O₂ (Eugenol) → Zn(C₁₀H₁₁O₂)₂ (Zinc Eugenolate) + 2H₂O

The final set mass is a core structure, where a matrix of amorphous zinc eugenolate encapsulates unreacted zinc oxide particles, forming a hard, solid mass. slideshare.netnist.gov

| Stage | Reactants | Product(s) | Chemical Equation | Significance |

|---|---|---|---|---|

| 1. Hydrolysis | Zinc Oxide (ZnO), Water (H₂O) | Zinc Hydroxide (Zn(OH)₂) | ZnO + H₂O → Zn(OH)₂ | Initiates the reaction by making zinc ions available. quora.com |

| 2. Chelation | Zinc Hydroxide (Zn(OH)₂), Eugenol (C₁₀H₁₂O₂) | Zinc Eugenolate (Zn(C₁₀H₁₁O₂)₂), Water (H₂O) | Zn(OH)₂ + 2C₁₀H₁₂O₂ → Zn(C₁₀H₁₁O₂)₂ + 2H₂O | Forms the stable, amorphous matrix of the set sealer. |

Influence of Environmental Factors on Setting Kinetics

The setting time of this compound is not a fixed value but is highly dependent on several environmental and handling variables. ohi-s.comsemanticscholar.org These factors can significantly accelerate or retard the acid-base setting reaction.

Temperature and Humidity: The setting reaction is exothermic and is significantly accelerated by increases in both temperature and humidity. nist.govnih.gov Higher ambient temperature provides more kinetic energy for the reaction, while increased humidity provides more water, a crucial catalyst for the initial hydrolysis of zinc oxide. nist.govohi-s.com Therefore, mixing the sealer in warm, humid conditions will lead to a shorter setting time. nist.govnih.gov

Particle Size of Zinc Oxide: The particle size and surface area of the zinc oxide powder influence the reaction rate. slideshare.net Smaller particles have a larger surface area-to-volume ratio, which allows for a more rapid reaction with eugenol, thus decreasing the setting time. slideshare.netnist.gov Research has shown that incorporating zinc oxide nanoparticles (ZnO-Np) can significantly reduce the setting time of this compound. ohi-s.comresearchgate.netnih.gov

Additives: The original formulation of this compound includes anhydrous sodium tetraborate (sodium borate) to retard the setting reaction, providing a longer working time which is clinically advantageous. vulcanchem.comuobaghdad.edu.iq Conversely, accelerators like alcohol or glacial acetic acid can be used to speed up the set. slideshare.net

Powder-to-Liquid Ratio and Spatulation: The proportion of powder to liquid and the mixing technique also affect the setting kinetics. A higher powder-to-liquid ratio generally leads to a faster set. slideshare.netnist.gov Similarly, within practical limits, a longer and more vigorous spatulation time can shorten the setting time by promoting more intimate contact between the reactants. nist.gov

| Factor | Effect on Setting Time | Mechanism of Action |

|---|---|---|

| Increased Temperature | Decreases (Faster Set) | Increases the rate of the chemical reaction. nih.govnih.gov |

| Increased Humidity | Decreases (Faster Set) | Provides more water to catalyze the initial hydrolysis of zinc oxide. nist.govohi-s.com |

| Smaller ZnO Particle Size | Decreases (Faster Set) | Increases the reactive surface area of the zinc oxide powder. slideshare.netnist.gov |

| Higher Powder/Liquid Ratio | Decreases (Faster Set) | Increases the concentration of the primary reactant (ZnO). slideshare.netnist.gov |

| Presence of Accelerators (e.g., water, alcohol) | Decreases (Faster Set) | Catalyzes or participates in the setting reaction. slideshare.net |

| Presence of Retarders (e.g., sodium borate) | Increases (Slower Set) | Slows down the chemical reaction, allowing for longer working time. vulcanchem.comuobaghdad.edu.iq |

Crystalline Structure and Microstructural Features of the Set Material

The set this compound is a composite material consisting of unreacted zinc oxide particles acting as a filler, embedded within a matrix of zinc eugenolate. pdch.innist.gov This microstructure is crucial to the material's physical properties.

Initially, the zinc eugenolate matrix forms as an amorphous gel. slideshare.net Over time, this gel tends to crystallize, which contributes to the strength of the set mass. slideshare.netnist.gov X-ray diffraction analyses have confirmed the presence of a new crystalline form in set ZOE mixtures, distinct from the pattern of the original zinc oxide. nist.gov The crystalline structure of zinc eugenolate has been described as consisting of long, sheath-like crystals. nist.gov

Scanning electron microscopy (SEM) provides further insight into the sealer's microstructure. Before exposure to moisture, the surface of the set sealer appears compact. ohi-s.com However, upon exposure to an aqueous environment, such as after placement in a root canal, the surface can exhibit cracks and small porosities. ohi-s.com Analysis of the internal structure reveals irregularly shaped particles of various sizes. ohi-s.com

A key feature of the set material is its susceptibility to hydrolysis. The zinc eugenolate chelate can be broken down by water, reversing the setting reaction to form zinc hydroxide and free eugenol. pdch.in This leached eugenol can lead to the progressive decomposition and disintegration of the sealer matrix, potentially affecting the long-term integrity of the root canal seal. pdch.inohi-s.com SEM and energy-dispersive X-ray spectroscopy (EDX) analyses of this compound after immersion in water show a loss of the matrix, making the filler particles more distinguishable and confirming a reduction in carbon, which is a component of the organic eugenolate and resin. ohi-s.com

Material Science Characterization and Analytical Methodologies

Rheological Characterization Techniques

The rheological properties of a root canal sealer, such as its flow and film thickness, are critical for its ability to penetrate the intricacies of the root canal system and form a thin, uniform layer.

The flowability of Grossman's sealer is a key determinant of its ability to adapt to the complex morphology of the root canal system. The International Organization for Standardization (ISO) has established standards, specifically ISO 6876, to provide a consistent methodology for assessing the flow of endodontic sealers. nih.govrde.ac This standard typically involves placing a specific volume (e.g., 0.05 mL) of the mixed sealer on a glass plate. rde.acthieme-connect.com After a set time, another glass plate and a weight are placed on top of the sealer. scielo.br The diameter of the resulting disc of sealer is then measured. scielo.br According to ISO 6876/2012, the diameter of the sealer disc should be no less than 17 mm. bjmlabs.com

Studies have shown that modifications to the composition of this compound can significantly impact its flow characteristics. For instance, reducing the powder-to-liquid ratio can increase its flow, particularly in narrow tubes and at higher strain rates. nih.govresearchgate.net Furthermore, the addition of zinc oxide nanoparticles has been demonstrated to improve the flowability of this compound. researchgate.net

Capillary rheometers offer an alternative method for assessing flow by measuring the velocity and volume of the sealer as it moves through capillary tubes under different strain rates. researchgate.net Research using this method has shown that increased strain rates lead to a significant increase in the flow of this compound. nih.gov

Film thickness is another crucial property, as a thin layer of sealer is desirable to ensure close adaptation of the core obturating material to the canal walls. The ISO 6876/2012 standard also outlines a protocol for determining film thickness. thieme-connect.comnih.gov This method involves placing the mixed sealer between two glass plates and applying a load of 150 N. thieme-connect.comnih.gov The thickness of the resulting sealer film is then measured with a micrometer. thieme-connect.com The ISO standard specifies that the film thickness should not exceed 50 µm. umw.edu.pl

Research has shown that the film thickness of this compound can be influenced by the obturation technique used. scielo.brscispace.com For example, studies comparing lateral condensation with the continuous wave of condensation technique have found that the latter generally results in a thinner sealer film. scielo.brscispace.com One study reported average film thicknesses in the apical third of 337 µm for lateral condensation and 187 µm for the continuous wave of condensation. scispace.com

Interactive Data Table: Rheological Properties of this compound and Other Sealers

| Sealer | Flow (mm) | Film Thickness (µm) | Standard |

| This compound | Varies with P/L ratio | Varies with technique | ISO 6876 |

| Tubliseal EWT | Significantly different from Grossman's | Thinner than Grossman's | ISO 6876 |

| AH Plus | 20.18 ± 0.72 | 40 ± 15.8 | ISO 6876 |

| Sure-Seal Root | 50 ± 10.0 | 50 ± 10 | ISO 6876 |

Dimensional Stability Research Methodologies

The dimensional stability of a root canal sealer during and after setting is paramount to prevent the formation of gaps that could lead to microleakage.

An ideal sealer should not shrink upon setting, and any expansion should be minimal. johs.com.sa The ISO 6876 standard provides a methodology for evaluating dimensional changes. scielo.br This typically involves creating cylindrical specimens of the sealer, which are then stored under controlled conditions. scielo.brbjmlabs.com The length of the specimens is measured before and after setting using a micrometer to determine any expansion or contraction. scielo.br According to ANSI/ADA standards, the dimensional change of a sealer should not exceed 1% shrinkage or 0.1% expansion. ohi-s.com

This compound, being a zinc oxide-eugenol formulation, has been reported to exhibit some degree of post-setting shrinkage. johs.com.saohi-s.com This shrinkage can be influenced by its solubility, as the leaching of components can affect its dimensional stability. ohi-s.com However, some studies have suggested that ZOE-based sealers may also exhibit slight expansion after setting due to water sorption by their components. ekb.eg The addition of zinc oxide nanoparticles has been shown to improve the dimensional stability of this compound. ohi-s.com

Micro-computed tomography (micro-CT) has emerged as a non-destructive, three-dimensional imaging technique for assessing the dimensional stability of sealers within the root canal, offering a more clinically relevant evaluation compared to traditional methods. nih.govresearchgate.net

Dissolution and Degradation Pathways in Aqueous Environments

The solubility of a root canal sealer in tissue fluids is a critical factor influencing the long-term integrity of the root canal filling.

The solubility of this compound is typically evaluated according to ISO 6876 standards, which stipulate that the solubility should not exceed a 3% mass fraction after immersion in water for 24 hours. nih.govopendentistryjournal.com The methodology involves preparing standardized disc-shaped specimens of the set sealer, weighing them, and then immersing them in distilled water for a specified period. nih.govnih.gov After immersion, the specimens are dried to a constant weight, and the mass loss is calculated as a percentage of the initial weight. nih.gov

Studies have reported varying solubility values for this compound. One study found a high solubility of 4.68% ± 1.02%, which exceeds the ISO recommendation. ohi-s.com This high solubility is attributed to the continuous release of free eugenol (B1671780), which is slightly water-soluble, and the disintegration of rosin (B192284). ohi-s.com The leaching of eugenol can lead to the progressive decomposition of the zinc eugenolate matrix. ohi-s.com Conversely, another study reported that this compound, along with other tested sealers, fulfilled the ISO requirement with a weight loss of less than 3%. researchgate.net The addition of zinc oxide nanoparticles has been found to significantly reduce the solubility of this compound to levels that comply with ANSI/ADA requirements. ohi-s.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Test Method | Typical Finding | ISO Standard |

| Flow | ISO 6876 | Dependent on P/L ratio | ≥ 17 mm |

| Film Thickness | ISO 6876 | Dependent on technique | ≤ 50 µm |

| Dimensional Change | ISO 6876 | Post-setting shrinkage | ≤ 1% shrinkage, ≤ 0.1% expansion |

| Solubility | ISO 6876 | Can exceed 3% | ≤ 3% mass loss |

Chemical Analysis of Degradation Products

The degradation of this compound is a critical aspect influencing its long-term performance. When exposed to aqueous environments, such as tissue fluids, the sealer undergoes hydrolytic degradation. pdch.inresearchgate.net The primary mechanism involves the breakdown of the zinc eugenolate matrix, which is the product of the setting reaction between zinc oxide and eugenol. ohi-s.compdch.in

This hydrolysis leads to the leaching of several components. A key degradation product is free eugenol, which is slightly soluble in water. ohi-s.com The continuous release of eugenol contributes to the progressive decomposition of the zinc eugenolate structure. ohi-s.com Additionally, zinc ions (Zn²⁺) are released into the surrounding environment.

Studies have shown that the solubility of this compound can exceed the limits set by standards like the American National Standards Institute/American Dental Association (ANSI/ADA) Specification No. 57, which recommends a maximum solubility of 3% mass loss. ohi-s.com For instance, one study reported the solubility of a traditional Grossman sealer to be 4.68% ± 1.02%. ohi-s.com This high solubility is attributed not only to eugenol leaching but also to the disintegration of the rosin component and the dissolution of anhydrous sodium borate (B1201080), which is highly water-soluble. ohi-s.com

The degradation process results in a loss of mass and the formation of a more porous structure in the set sealer. ohi-s.com This increased porosity can compromise the sealing ability and dimensional stability of the root canal filling. ohi-s.com

Radiographic Opacity Measurement and Standards Compliance

International standards, such as ISO 6876, mandate a minimum radiopacity for root canal sealers, typically equivalent to 3 mm of aluminum (mm Al). bezmialemscience.orgnih.govscielo.brbanglajol.infojournalagent.com this compound generally meets and often exceeds this requirement. ohi-s.com For example, a study found that a control Grossman sealer exhibited a radiopacity value that complied with the ANSI/ADA standards. ohi-s.com Another source indicates a radiopacity of 6.2 mm Al for a Grossman-type sealer.

The measurement of radiopacity is commonly performed by radiographing standardized samples of the sealer alongside an aluminum step-wedge of varying thicknesses. nih.govscielo.brresearchgate.net The radiographic density of the sealer is then compared to that of the aluminum steps to determine its equivalent aluminum thickness. researchgate.net Digital imaging and software analysis have modernized this process, allowing for precise and reproducible measurements of gray pixel values to calculate radiopacity. nih.govresearchgate.net

Table 1: Radiopacity of this compound and Standard Requirements

| Property | Value | Standard Requirement | Source |

| Radiopacity | > 3 mm Al | ≥ 3 mm Al (ISO 6876) | ohi-s.combezmialemscience.orgnih.govscielo.brbanglajol.infojournalagent.com |

| Radiopacity | 6.2 mm Al | ≥ 3 mm Al |

Microstructural and Elemental Analysis Techniques

Scanning Electron Microscopy (SEM) Applications

Scanning Electron Microscopy (SEM) is an invaluable tool for examining the microstructural characteristics of this compound. pum.edu.pl SEM analysis provides high-magnification images of the sealer's surface topography and internal structure. researchgate.netbu.edu

Studies utilizing SEM have revealed that before exposure to aqueous environments, the surface of this compound is relatively compact and homogeneous. ohi-s.comresearchgate.net However, after solubility testing, SEM micrographs show significant morphological changes, including the appearance of cracks and small porosities. ohi-s.comresearchgate.net The internal structure, when viewed with SEM, displays irregular particles of various sizes and shapes. ohi-s.com Following degradation, there is a noticeable loss of the matrix, making the filler particles more distinct. ohi-s.com

SEM is also instrumental in assessing the interface between the sealer and the dentinal walls of the root canal. pum.edu.pl It can be used to evaluate the adaptation of the sealer and its penetration into dentinal tubules, which is crucial for achieving a hermetic seal. pum.edu.plbu.edu

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), often used in conjunction with SEM, provides elemental analysis of the sealer's composition. nih.govscielo.br EDX identifies the elements present in a specific area of the sample and can create elemental maps showing their distribution. mdpi.com

For this compound, EDX analysis typically detects peaks corresponding to its main constituents: zinc (Zn), oxygen (O), carbon (C), and bismuth (Bi). ohi-s.comresearchgate.net Barium (Ba) may also be detected if barium sulfate (B86663) is used as a radiopacifier. researchgate.net

EDX is particularly useful for analyzing the changes in elemental composition that occur during degradation. ohi-s.com After solubility testing, EDX analysis of this compound has shown a significant reduction in the carbon (C) peak, which is indicative of the loss of the organic eugenol and resin components. ohi-s.com Conversely, an increase in the relative percentage of bismuth (Bi) is often observed, as it is a less soluble component. ohi-s.com This elemental mapping provides quantitative evidence of the leaching of certain components and the resulting changes in the sealer's chemical makeup.

Table 2: Elemental Composition of this compound Detected by EDX

| Element | Chemical Symbol | Source in Sealer |

| Zinc | Zn | Zinc Oxide |

| Oxygen | O | Zinc Oxide, Bismuth Subcarbonate, Eugenol |

| Carbon | C | Eugenol, Hydrogenated Resin |

| Bismuth | Bi | Bismuth Subcarbonate |

| Barium | Ba | Barium Sulfate (in some formulations) |

| Sodium | Na | Anhydrous Sodium Tetraborate (B1243019) |

| Boron | B | Anhydrous Sodium Tetraborate |

| Source: ohi-s.comsultanhealthcare.comresearchgate.net |

Interfacial Science and Interaction with Dental Substrates

Adhesion Mechanisms and Interfacial Bonding to Dentin

The adhesion of Grossman's sealer to dentin is a multifaceted process involving both chemical interactions and physical interlocking. These mechanisms work in concert to create a bond that resists dislodgment and minimizes microleakage at the sealer-dentin interface.

Chemical Interactions at the Dentin Interface

The primary chemical reaction of this compound is a chelation process between zinc oxide and eugenol (B1671780), which forms a zinc eugenolate matrix. It has been suggested that this reaction may also involve the calcium ions present in the dentin, potentially forming a bond with the dental hard tissue. thieme-connect.com The setting reaction of ZOE-based sealers is a chelation reaction between the zinc ion of zinc oxide and eugenol. This reaction can also occur with the zinc oxide component of gutta-percha and the calcium ions of dentin. thieme-connect.com

Some studies have explored the impact of dentin surface treatments on the adhesion of this compound. For instance, pretreatment of dentin with phosphoric acid and citric acid has been shown to increase the adhesion of this compound. nih.gov This suggests that modification of the dentin surface can influence the chemical bonding potential of the sealer.

Physical Interlocking within Dentinal Tubules

A significant component of the adhesion of this compound is the mechanical interlocking that occurs when the sealer penetrates into the dentinal tubules. sci-hub.stnih.gov This penetration creates numerous "sealer tags" that provide a micromechanical bond, enhancing the retention of the root canal filling. researchgate.net The ability of the sealer to penetrate these microscopic channels is influenced by several factors, including the sealer's physical properties like particle size, viscosity, and flow. researchgate.netwecmelive.com The presence or absence of the smear layer also plays a crucial role in this process. bioline.org.brnih.gov

Dentinal Tubule Penetration and Sealing Potential at a Material Level

The penetration of this compound into dentinal tubules is a key factor in its ability to create a three-dimensional seal of the root canal system. This penetration not only enhances retention but also has the potential to entomb any remaining bacteria within the tubules, isolating them from nutrients. sci-hub.st

An in vivo study observed that a Grossman-type sealer was present in the majority of dentinal tubules, typically at a distance of up to 200 microns from the root canal walls, and in some cases, as deep as 900 microns. nih.gov The deepest penetration was noted in the middle third of the root. nih.gov Another study highlighted that the penetration of sealer cements into dentinal tubules improves the sealing ability by increasing the interface between the material and the dentin wall. sci-hub.st

In Vitro Models for Sealing Evaluation (e.g., Dye Penetration, Fluid Filtration)

Various in vitro methods are employed to assess the sealing ability of root canal sealers, including dye penetration, fluid filtration, radioisotope analysis, and bacterial leakage models. nih.govpublisherspanel.comnih.govrde.ac These models aim to simulate the clinical environment and quantify the extent of microleakage at the interface of the filling material and the root canal wall.

Dye penetration studies, often using methylene (B1212753) blue, are a common method to visually assess leakage. rde.acnih.gov The fluid filtration technique provides a quantitative measurement of leakage by measuring the movement of a fluid through the filled root canal system under pressure. nih.gov Glucose penetration tests have also been utilized as a sensitive method for analyzing microleakage over time. publisherspanel.com Scanning electron microscopy (SEM) is another valuable tool that allows for high-magnification visualization of the sealer's adaptation to the dentin walls and its penetration into the tubules. nih.gov

A study comparing this compound with a silicone-based sealer and an epoxy resin-based sealer in filling simulated lateral canals found that this compound filled a larger number of these canals. scielo.br

Influence of Smear Layer on Interfacial Interaction

The smear layer is a thin layer of debris, composed of dentin shavings, organic material, and microorganisms, that is formed on the root canal walls during instrumentation. researchgate.net Its presence or absence can significantly impact the interaction of this compound with the dentin surface.

Research has shown that the presence of a smear layer can impede the penetration of sealers into the dentinal tubules. bioline.org.brresearchgate.net Conversely, removal of the smear layer has been demonstrated to allow for more consistent and deeper sealer penetration. bioline.org.brselcuk.edu.tr However, some studies have presented conflicting findings. One study indicated that the smear layer did not prevent a Grossman-type sealer from entering the dentinal tubules. nih.gov Another study suggested that removal of the smear layer might even impair the adhesion of some sealers to dentin. nih.gov

A study evaluating the bond strength of different sealers found that for this compound, the bond strength values decreased when the smear layer was present. nih.gov This suggests that for optimal adhesion of this compound, removal of the smear layer may be beneficial.

Interaction with Gutta-Percha Core Material and Adhesion Principles

The primary function of a root canal sealer is to fill the voids between the gutta-percha core material and the dentin walls, acting as a binding agent. uobaghdad.edu.iqresearchgate.net The adhesion between this compound and gutta-percha is crucial for the integrity of the entire root canal filling.

This compound, being a ZOE-based material, is thought to have a chemical interaction with the zinc oxide component of gutta-percha. thieme-connect.com This contributes to the formation of a cohesive mass within the root canal. researchgate.net Studies have investigated the tensile bond strength of various sealers to both dentin and gutta-percha. In one such study, failure of adhesion for this compound was observed at the dentin interface, suggesting that the bond to gutta-percha was stronger in that particular experimental setup. nih.gov

Antimicrobial Activity: Mechanistic Investigations

Role of Eugenol (B1671780) in Antimicrobial Action

Eugenol, a phenolic compound, is a key contributor to the antimicrobial effects of Grossman's sealer. ijocrweb.comscielo.br Its mechanism of action involves the denaturation of bacterial proteins, disrupting essential cellular functions. ijocrweb.com Eugenol is known to be a potent antibacterial agent. ijocrweb.com Studies have demonstrated that eugenol exhibits a broad spectrum of antimicrobial activity. scielo.br In one study, eugenol, along with sodium tetraborate (B1243019), produced inhibition halos against all tested microorganisms. scielo.brscielo.br However, its effectiveness can vary against different microbial strains. For instance, while it has been shown to be effective against E. coli, it may not have an effect on P. aeruginosa and C. albicans. scielo.brscielo.brnih.gov The antimicrobial action of ZOE-based sealers is largely attributed to the release of free eugenol from the set material. nih.gov This release is highest immediately after mixing and tends to decrease over time. thieme-connect.comnih.gov

Contribution of Zinc Oxide to Antimicrobial Effects

Zinc oxide, a primary component of the sealer's powder, also possesses antimicrobial properties. ontosight.aiscielo.br It is described as having antiseptic and astringent qualities. scielo.br The antimicrobial mechanism of zinc oxide involves the generation of reactive oxygen species (ROS) and disruption of the bacterial membrane. researchgate.netmdpi.com However, studies on the individual antimicrobial activity of zinc oxide have shown it to have a more limited spectrum compared to other components of this compound. scielo.brscielo.brnih.gov Research has indicated that zinc oxide is primarily active against strains such as S. sobrinus and E. coli. scielo.brscielo.brnih.gov Some studies have also reported traces of inhibition against Staphylococcus aureus. scielo.br The incorporation of zinc oxide nanoparticles (ZnO-NPs) into this compound has been shown to enhance its antibacterial efficacy, particularly against Enterococcus faecalis.

In Vitro Methodologies for Antimicrobial Evaluation

The antimicrobial properties of this compound and its constituents are commonly evaluated using in vitro methods that assess the material's ability to inhibit microbial growth.

The agar (B569324) diffusion test is a widely used method to evaluate the antimicrobial activity of endodontic sealers. rde.acnih.gov This technique involves placing the test material, either freshly mixed or set, onto an agar plate inoculated with a specific microbial strain. rde.acrde.ac The formation of a clear zone of inhibition around the material indicates its antimicrobial effect. mdpi.com Another common method is the well diffusion method, where wells are created in the agar and filled with the test material. scielo.brscielo.br

Studies have utilized these methods to test this compound against a variety of microorganisms commonly found in infected root canals. rde.ac These include facultative anaerobes like Enterococcus faecalis and Staphylococcus aureus, which are known for their resistance and association with persistent infections. rde.ac Other tested strains include Streptococcus species, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. scielo.brscielo.brnih.gov The results from these studies provide valuable data on the spectrum of antimicrobial activity.

| Component | Antimicrobial Activity | Effective Against | Ineffective Against | Citation |

|---|---|---|---|---|

| This compound (Complete) | Active against all tested strains in some studies | E. faecalis, S. aureus, E. coli, S. sobrinus, etc. | - | scielo.brscielo.brnih.gov |

| Eugenol | Excellent bactericidal action | E. coli and a broad range of other bacteria | P. aeruginosa, C. albicans | scielo.brscielo.brnih.gov |

| Zinc Oxide | Limited antimicrobial activity | S. sobrinus, E. coli | P. aeruginosa, C. albicans | scielo.brscielo.brnih.gov |

| Sodium Tetraborate | Greatest antimicrobial activity among components | Broad spectrum, including all tested strains in one study | - | scielo.brscielo.brnih.gov |

| Rosin (B192284) | Slight bactericidal activity | Some bacteria | P. aeruginosa, C. albicans | scielo.br |

| Barium Sulfate (B86663) | No antimicrobial activity | - | All tested strains | scielo.brscielo.brnih.gov |

| Bismuth Subcarbonate | No antimicrobial activity | - | All tested strains | scielo.brscielo.brnih.gov |

The long-term antimicrobial stability of a root canal sealer is crucial for preventing the regrowth of residual bacteria and controlling reinfection. researchgate.net The antimicrobial effect of ZOE-based sealers like Grossman's is linked to the release of its active components, primarily eugenol. nih.gov

Studies on the release kinetics of eugenol from ZOE-based sealers show that the release is highest in the initial period, typically within the first 24 hours, and then it gradually decreases over time. nih.govmdpi.com One study found that the concentration of eugenol released apically was highest immediately after sealing and became undetectable after one month. nih.gov This initial burst of eugenol is due to the unreacted eugenol, followed by a slower, sustained release as the zinc oxide-eugenol complex hydrolyzes. mdpi.com The sustained release of zinc ions also contributes to the long-term antimicrobial effect. mdpi.com

The antimicrobial effectiveness of some sealers has been observed to decrease over time as the material sets. cda-adc.ca However, ZOE-based sealers have been shown to maintain their antimicrobial activity for extended periods. One study evaluating antimicrobial activity after 24 hours and 7 days found that a ZOE-based sealer was the most effective over time compared to other types of sealers. nrdruhs.org

| Time Point | Eugenol Release | Antimicrobial Activity | Citation |

|---|---|---|---|

| Immediately after mixing/sealing | Highest concentration | Strongest | nih.govmdpi.com |

| 24 hours | Significantly decreased from initial release | Effective | nih.govmdpi.comnrdruhs.org |

| 7 days | Continues to decrease | Sustained effectiveness observed in some studies | nrdruhs.org |

| 1 month | Undetectable in some studies | Reduced | nih.gov |

| 30 days | Slower, gradual release from hydrolysis | Contributed by sustained zinc ion release | mdpi.com |

Advanced Research and Material Modifications

Nanoparticle Incorporation and its Impact on Material Behavior

The advent of nanotechnology has provided new pathways to augment the properties of conventional dental materials, including Grossman's sealer. By integrating nanoparticles into its formulation, researchers aim to enhance its physicochemical and biological characteristics.

Zinc Oxide Nanoparticles: Synthesis and Integration Effects on Sealer Characteristics

The traditional formulation of this compound is based on zinc oxide microparticles. Modern research has focused on replacing these with zinc oxide nanoparticles (ZnO-NPs) to capitalize on their greater surface area-to-volume ratio. These nanoparticles can be produced through various methods, such as the sol-gel method, which allows for control over the particle size and morphology. une.eduresearchgate.net

The integration of ZnO-NPs into the sealer's powder component has been shown to significantly affect its properties. A primary benefit is the enhancement of antimicrobial activity. Studies have demonstrated that ZnO-NPs possess antibacterial properties, which can be beneficial in eliminating residual microorganisms within the root canal system. researchgate.net Furthermore, research has shown that substituting 25% of the conventional zinc oxide with ZnO-NPs improves the sealer's solubility and radiopacity, bringing it into compliance with ANSI/ADA standards. thieme-connect.compubtexto.comuobaghdad.edu.iqsemanticscholar.org This improved radiopacity is essential for the radiographic evaluation of the root canal filling.

Influence of Nanoparticles on Setting Kinetics, Flow Dynamics, and Dimensional Stability

The physical handling properties of this compound are notably influenced by the inclusion of nanoparticles. The setting time, a crucial clinical parameter, is generally reduced. Studies have shown that increasing the concentration of ZnO-NPs (from 50% to 100% replacement) progressively decreases the setting time. uobaghdad.edu.iq A formulation with 25% ZnO-NPs was found to have a setting time that complies with ANSI/ADA requirements. pubtexto.comuobaghdad.edu.iq

Flow dynamics, which dictate the sealer's ability to penetrate complex root canal anatomies, are also affected. The incorporation of ZnO-NPs has been found to enhance flowability, which may lead to better penetration into dentinal tubules. thieme-connect.com However, some research indicates that mixing 25%–75% ZnO-Np with the sealer can reduce its flow characteristics, although the values may still conform to ANSI/ADA standardization. uobaghdad.edu.iq

Dimensional stability is a critical factor for preventing microleakage. An ideal sealer should not shrink upon setting. Research has demonstrated that replacing 25% of the zinc oxide with nanoparticles significantly reduces post-setting shrinkage compared to the original Grossman's formula, improving its dimensional stability. pubtexto.comuobaghdad.edu.iq

Development of Modified Zinc Oxide-Eugenol Formulations

Beyond nanoparticle integration, efforts have been made to modify the basic zinc oxide-eugenol (ZOE) chemistry to enhance performance and biocompatibility. One avenue of research involves incorporating natural therapeutic agents. Propolis, a resinous substance collected by bees known for its antimicrobial and anti-inflammatory properties, has been added to ZOE sealers. uobaghdad.edu.iqnih.gov Studies have shown that the addition of propolis can enhance the antibacterial activity of ZOE-based formulations against Enterococcus faecalis, a common pathogen in endodontic infections. researchgate.netnih.gov

Another significant modification has been the development of non-eugenol zinc oxide cements. These were created to address concerns about the cytotoxic effects of free eugenol (B1671780) on periapical tissues. In these formulations, eugenol is replaced with other chelating agents, such as fatty acids (e.g., linoleic acid, isostearic acid). une.edu These non-eugenol sealers aim to maintain the favorable sealing properties of ZOE cements while improving their biological compatibility. une.edumedicaljournalssweden.se

Comparative Material Science Analyses with Contemporary Endodontic Sealer Classes

The field of endodontics has seen the introduction of newer sealer classes with different chemical compositions and setting mechanisms. Comparing this compound to these materials highlights the evolution of endodontic obturation materials.

Distinctions from Epoxy Resin-Based Sealers: Chemical Foundation and Setting Dynamics

This compound is founded on a zinc oxide-eugenol chemistry. Its setting is an acid-base chelation reaction where zinc oxide reacts with eugenol to form a zinc eugenolate matrix. une.eduthieme-connect.com This process is fundamentally different from that of epoxy resin-based sealers, such as AH Plus.

Epoxy resin sealers are based on a polymer chemistry. They typically consist of two pastes: one containing epoxy resins (like bisphenol-A diglycidyl ether) and another containing amines. une.eduscispace.com The setting mechanism is a polymerization reaction, where the amine hardeners open the epoxy rings and cross-link the monomers to form a stable, three-dimensional polymer matrix. une.eduscispace.comumw.edu.pl This results in a material with high dimensional stability, low solubility, and strong adhesion to dentin, contrasting with the higher solubility and lack of chemical adhesion characteristic of ZOE sealers. thieme-connect.comumw.edu.pl

| Property | This compound (ZOE-based) | Epoxy Resin-Based Sealers (e.g., AH Plus) |

| Chemical Foundation | Zinc oxide and eugenol | Epoxy resin (e.g., bisphenol-A diglycidyl ether) and amines |

| Setting Reaction | Chelation (acid-base reaction) | Polymerization (ring-opening addition reaction) |

| Set Matrix | Zinc eugenolate | Cross-linked polymer network |

| Dimensional Stability | Prone to higher solubility and some disintegration | High dimensional stability with minimal shrinkage |

| Adhesion to Dentin | Primarily mechanical interlocking | Micromechanical and some chemical adhesion |

Contrasts with Calcium Silicate-Based Sealers: Hydration Reactions and Biomineralization Principles

Calcium silicate-based sealers (CSBS), often called bioceramic sealers, represent a significant departure from the chemistry of this compound. These materials, which include compounds like tricalcium silicate (B1173343) and dicalcium silicate, are hydraulic. une.edunih.gov

Their setting mechanism is a hydration reaction that requires water, typically sourced from the dentinal tubules and surrounding tissues. une.edunih.gov This reaction forms a calcium silicate hydrate (B1144303) gel and calcium hydroxide (B78521) as a byproduct. nih.gov The release of calcium hydroxide elevates the local pH to a highly alkaline level (around 12), providing a strong antibacterial effect. A key distinguishing feature of CSBS is their bioactivity; they can form hydroxyapatite (B223615) on their surface when in contact with phosphate-containing tissue fluids. nih.govmdpi.com This biomineralization process can create a chemical bond with the dentin, enhancing the seal and potentially promoting hard tissue healing. This compound does not undergo a hydration reaction and lacks this biomineralization capability. nih.gov

| Property | This compound (ZOE-based) | Calcium Silicate-Based Sealers (Bioceramics) |

| Chemical Foundation | Zinc oxide and eugenol | Tricalcium silicate, dicalcium silicate |

| Setting Reaction | Chelation (acid-base reaction) | Hydration (reaction with water) |

| Key Byproduct | None (forms zinc eugenolate) | Calcium hydroxide |

| pH During Setting | Near-neutral | Highly alkaline (pH > 12) |

| Bioactivity | Biocompatible, but not bioactive | Bioactive; induces hydroxyapatite formation (biomineralization) |

| Sealing Mechanism | Mechanical adaptation | Mechanical adaptation and chemical bonding via biomineralization |

Comparisons with Other Sealer Chemistries (e.g., Silicone, Glass Ionomer)

The selection of a root canal sealer is pivotal for the long-term success of endodontic therapy. While this compound, a zinc oxide-eugenol (ZOE) formulation, has been a benchmark for decades, newer chemistries such as silicone-based and glass ionomer-based sealers offer different properties and performance characteristics. dentistchannel.onlinescispace.comresearchgate.net A comparative analysis of their chemical properties, sealing efficacy, and biocompatibility is essential for understanding their respective clinical advantages and limitations.

Chemical Composition and Setting Reaction: this compound is a classic ZOE-based cement that sets via a chelation reaction between zinc oxide and eugenol. une.edu This reaction forms a hardened matrix of zinc eugenolate. une.edu In contrast, silicone-based sealers, such as Roeko Seal and GuttaFlow, are composed of polydimethylsiloxane (B3030410) and set through an addition polymerization reaction, similar to vinyl polysiloxane impression materials. dentistchannel.onlineune.edu This process results in a stable, three-dimensional polymer network. une.edu Glass ionomer sealers (e.g., Ketac-Endo) are based on an acid-base reaction between a fluoro-alumino-silicate glass powder and a polycarboxylic acid in the presence of water. medicaljournalssweden.semedicaljournalssweden.se This chemistry allows for chemical adhesion to the dentin structure. medicaljournalssweden.se

Sealing Ability and Dimensional Stability: An ideal sealer must create a hermetic seal to prevent microleakage. drsoniachopra.comeudl.eu ZOE-based sealers like Grossman's are known to have higher solubility in tissue fluids compared to other types, which may compromise the long-term integrity of the seal. denpedia.comuobaghdad.edu.iq They also tend to exhibit slight shrinkage upon setting, ranging from 0.3% to 1%. ekb.eg

Silicone-based sealers are characterized by their dimensional stability and slight expansion upon setting, which theoretically contributes to a tighter seal by reducing gaps and voids. drsoniachopra.com A meta-analysis comparing various sealer types found that after epoxy-resin sealers, silicone-based sealers demonstrated the next lowest relative microleakage. une.edujst.go.jp However, in a study using simulated lateral canals, this compound showed better filling of these irregularities compared to a silicone-based sealer (Roeko Seal). scielo.brscielo.br

Glass ionomer sealers offer the unique advantage of chemical adhesion to dentin. medicaljournalssweden.sedenpedia.com However, their sealing ability can be technique-sensitive, and some studies have noted challenges related to their setting properties deep within the canal and potential for adhesive failure. drsoniachopra.comthieme-connect.de

Biocompatibility and Tissue Interaction: All root canal sealers interact with periradicular tissues, making biocompatibility a critical factor. nih.govskydentalsupply.com The eugenol in this compound is known to be cytotoxic, especially when freshly mixed, and can be irritating to periapical tissues. denpedia.comuobaghdad.edu.iq This cytotoxicity tends to decrease as the material sets. nih.gov

Silicone-based sealers are generally regarded as highly biocompatible, with studies demonstrating a lack of cytotoxicity and mutagenic effects. scielo.br Similarly, glass ionomer sealers are considered relatively inert and biocompatible, typically eliciting only a mild inflammatory reaction that subsides over time. medicaljournalssweden.se

Antimicrobial Properties: The chemical composition of a sealer dictates its antimicrobial potential. The eugenol component gives this compound significant, well-documented antibacterial properties. drsoniachopra.comdenpedia.com In contrast, glass ionomer sealers are considered to have limited antimicrobial activity. medicaljournalssweden.sedrsoniachopra.com Their antibacterial effect is thought to stem from a combination of fluoride (B91410) release and initial acidity. medicaljournalssweden.semedicaljournalssweden.se

Interactive Data Tables

Table 1: Comparative Properties of Sealer Chemistries

| Property | This compound (Zinc Oxide-Eugenol) | Silicone-Based Sealers | Glass Ionomer-Based Sealers |

| Primary Sealing Mechanism | Mechanical interlocking | Mechanical interlocking | Chemical adhesion to dentin |

| Dimensional Change | Slight shrinkage (0.3-1.0%) ekb.eg | Slight expansion (~0.2%) drsoniachopra.com | Subject to shrinkage during polymerization thieme-connect.de |

| Solubility | High; soluble in tissue fluids denpedia.comuobaghdad.edu.iq | Low | Moderate |

| Biocompatibility | Cytotoxic when fresh due to eugenol denpedia.comuobaghdad.edu.iq | High biocompatibility, low cytotoxicity scielo.br | Good biocompatibility, relatively inert medicaljournalssweden.se |

| Antimicrobial Activity | High (due to eugenol) drsoniachopra.comdenpedia.com | Low | Limited (some effect from fluoride/acidity) medicaljournalssweden.sedrsoniachopra.com |

| Removal for Retreatment | Soluble in common solvents drsoniachopra.com | Difficult to remove | Difficult to remove drsoniachopra.com |

Table 2: Research Findings on Sealing Efficacy

| Study Aspect | This compound (ZOE) | Silicone-Based Sealers | Glass Ionomer-Based Sealers |

| Microleakage | Higher potential due to solubility uobaghdad.edu.iq | Low relative microleakage reported une.edujst.go.jp | Variable; can be technique-sensitive thieme-connect.de |

| Lateral Canal Filling | Demonstrated better filling than a silicone sealer in one study scielo.brscielo.br | Less effective than Grossman's in filling simulated lateral canals in one study scielo.brscielo.br | Data less prevalent in direct comparisons |

| Adhesion to Dentin | No chemical adhesion | No chemical adhesion | Chemical bond formation medicaljournalssweden.sedenpedia.com |

Future Research Directions and Theoretical Perspectives

Advancements in Material Science for Zinc Oxide-Eugenol Based Systems

The fundamental composition of Grossman's sealer, while effective, presents opportunities for modification to improve its physicochemical and biological properties. denpedia.comnih.gov Future research is centered on the integration of novel materials and nanoparticles to create next-generation ZOE-based systems.

One promising area is the incorporation of metallic nanoparticles to augment the sealer's properties. For instance, studies have explored the replacement of conventional zinc oxide powder with zinc oxide nanoparticles (ZnO-Np). ohi-s.com Research indicates that modifying the original Grossman's formula by substituting a percentage of the zinc oxide with ZnO-Np can significantly alter the sealer's characteristics. An experimental study demonstrated that replacing 25% of the standard ZnO powder with ZnO-Np improved the setting time, flow, solubility, and dimensional stability, while keeping the properties within the required standards set by the American National Standards Institute (ANSI)/American Dental Association (ADA). ohi-s.com However, increasing the nanoparticle concentration beyond this point can negatively impact setting time. ohi-s.com

Further advancements focus on developing bioactive versions of traditional sealers. researchgate.net While bioceramic sealers are leading this charge, the principles can be applied to ZOE systems. researchgate.net The goal is to create a sealer that not only provides a hermetic seal but also actively promotes the healing of periapical tissues. researchgate.netamazonaws.com This could involve the addition of calcium phosphate (B84403) or other bioactive glass components to the ZOE matrix, aiming to stimulate hydroxyapatite (B223615) formation upon contact with tissue fluids. researchgate.netamazonaws.com

The table below summarizes findings from a study investigating the impact of ZnO-nanoparticle incorporation on the physicochemical properties of this compound. ohi-s.com

| Property | This compound (Control) | 25% ZnO-Np Sealer | 50% ZnO-Np Sealer | 75% ZnO-Np Sealer | 100% ZnO-Np Sealer | ANSI/ADA Requirement |

| Setting Time (minutes) | 224.7 ± 4.51 | 86.0 ± 2.55 | 54.3 ± 2.52 | 41.7 ± 2.08 | 33.3 ± 1.53 | 30-720 |

| Flow (mm) | 21.8 ± 0.63 | 24.1 ± 0.74 | 24.3 ± 0.68 | 25.1 ± 0.51 | 25.9 ± 0.49 | ≥ 20 |

| Solubility (%) | 4.68 ± 1.02 | 2.52 ± 0.28 | 1.87 ± 0.31 | 1.55 ± 0.23 | 1.34 ± 0.19 | ≤ 3 |

| Dimensional Change (%) | -0.98 ± 0.11 | -0.31 ± 0.04 | -0.22 ± 0.04 | -0.16 ± 0.03 | -0.11 ± 0.02 | ≤ 1% shrinkage |

| Radiopacity (mm Al) | 4.85 ± 0.13 | 5.25 ± 0.15 | 5.75 ± 0.13 | 6.30 ± 0.14 | 6.85 ± 0.16 | ≥ 3 |

Data sourced from a study on the impact of Zinc Oxide Nanoparticles on Grossman Sealer's properties. ohi-s.com

Computational Modeling and Simulation of Sealer-Dentin Interfaces

Computational analysis, particularly the Finite Element Analysis (FEA) method, represents a significant theoretical frontier in endodontic material science. plos.orgjomdi.org FEA is a numerical technique that allows researchers to simulate and predict how a restored tooth will respond to mechanical stresses, such as chewing forces. nih.govmedsci.org

In the context of this compound, FEA can be used to model the stress distribution within the root dentin when filled with a ZOE-based material. plos.orgnih.gov These models can compare the biomechanical behavior of teeth obturated with traditional materials versus those filled with modified or newer sealers. For example, studies have used FEA to compare the stress distribution in roots filled with resin-based sealers versus bioceramic sealers, revealing how the elastic modulus of the sealer influences stress transfer to the surrounding dentin. plos.org Similar models can be developed for ZOE systems to understand how modifications, such as nanoparticle reinforcement, might affect the fracture resistance of the root.

Q & A

Basic: How can researchers efficiently locate peer-reviewed studies on Grossman's sealer using academic databases?

Methodological Answer:

Begin with advanced search operators in Google Scholar to refine results. For example:

- Use

intitle:"this compound"to target studies with the term in the title . - Combine with

source:[Journal Name]to filter by specific journals (e.g.,source:"Journal of Endodontics") . - Apply date ranges to focus on recent advancements (e.g.,

2015–2025) . - Utilize the "Cited by" feature to identify seminal works and track their influence .

For comprehensive coverage, cross-reference results with discipline-specific databases like PubMed or Scopus, as Google Scholar may miss niche publications .

Basic: What experimental parameters are critical when assessing this compound's sealing efficacy in vitro?

Methodological Answer:

Key parameters include:

- Smear Layer Management : Evaluate irrigation protocols (e.g., photon-initiated photoacoustic streaming) and their impact on sealer penetration, as seen in analogous studies .

- Penetration Analysis : Use confocal laser scanning microscopy (CLSM) with fluorescent-labeled sealers to quantify penetration depth at coronal, middle, and apical root levels .

- Control Groups : Compare against established sealers (e.g., AH Plus) using standardized metrics like bond strength and microleakage .

- Statistical Methods : Employ ANOVA with post hoc tests (e.g., Tukey’s) to analyze differences across experimental conditions .

Advanced: How should researchers address discrepancies in this compound performance reported across studies?

Methodological Answer:

- Systematic Review Frameworks : Conduct a meta-analysis to aggregate data, noting variables like sample size, root canal preparation techniques, and evaluation timelines. Use tools like PRISMA to ensure transparency .

- Grey Literature Integration : Search preprints, theses, and conference abstracts via Google Scholar’s "filetype" operator (e.g.,

filetype:pdf) to capture unpublished but relevant data . - Methodological Scrutiny : Compare study protocols for inconsistencies in smear layer removal, obturation techniques, or sealer composition that may explain divergent results .

- Citation Network Analysis : Map conflicting studies’ citation networks to identify methodological biases or disciplinary trends .

Advanced: What ethical and design considerations are essential for longitudinal clinical studies on this compound?

Methodological Answer:

- Ethical Compliance : Adhere to ICC/ESOMAR guidelines for patient consent, data anonymization, and conflict-of-interest disclosure .

- Outcome Measures : Prioritize clinically relevant endpoints (e.g., 5-year survival rates, periapical healing) over short-term laboratory metrics .

- Cohort Stratification : Account for variables like age, root canal anatomy, and comorbid conditions (e.g., diabetes) using multivariate regression models.

- Bias Mitigation : Implement blinding for outcome assessors and randomize treatment groups to reduce observer bias .

Basic: How can researchers ensure reproducibility when testing this compound’s physicochemical properties?

Methodological Answer:

- Standardized Protocols : Follow ISO 6876:2012 for testing setting time, solubility, and flow.

- Environmental Controls : Maintain consistent temperature (e.g., 37°C ± 1°C) and humidity (≥95%) during sample preparation .

- Triplicate Testing : Report mean values with standard deviations for metrics like pH and radiopacity.

- Cross-Lab Validation : Collaborate with independent labs to verify results, addressing equipment or reagent variability .

Advanced: What strategies optimize the discovery of interdisciplinary applications for this compound?

Methodological Answer:

- Boolean Search Optimization : Use

ORto combine related terms (e.g.,"this compound" AND ("biocompatibility" OR "osteogenic potential")) in Google Scholar . - Journal Bridging : Search databases outside dentistry (e.g., materials science repositories) using

site:operators (e.g.,site:springer.com) . - Patent Mining : Explore Google Scholar’s

ininventor:operator to identify novel applications in patents . - Collaborative Networks : Use author profiles to identify researchers in adjacent fields (e.g., biomaterials) and propose interdisciplinary studies .

Basic: How to critically appraise the methodological rigor of studies on this compound?

Methodological Answer:

- Risk of Bias Tools : Apply Cochrane RoB 2.0 for clinical trials or SYRCLE for animal studies to assess blinding, randomization, and attrition .

- Sample Size Justification : Check for power calculations; studies with <30 samples per group may lack statistical validity .

- Conflict of Interest : Scrutinize funding sources and author affiliations for potential biases .

- Replication Status : Prioritize studies replicated in independent labs or cited >10 times in high-impact journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.